molecular formula C20H31N3O3S2 B4504683 N-[2-(1-methyl-4-piperidinyl)ethyl]-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

N-[2-(1-methyl-4-piperidinyl)ethyl]-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

Cat. No.: B4504683
M. Wt: 425.6 g/mol
InChI Key: XVCQAKDPKNSNFP-UHFFFAOYSA-N
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Description

N-[2-(1-methyl-4-piperidinyl)ethyl]-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H31N3O3S2 and its molecular weight is 425.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.18068421 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

HIV-1 Infection Prevention

One study focused on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, highlighting their potential use in preventing human HIV-1 infection. The study presented the synthesis of a novel compound through a series of chemical reactions, suggesting its candidacy for drug development aimed at targeting HIV-1 prevention (Cheng De-ju, 2015).

Phospholipase A2 Inhibitors

Another research area involves the development of substituted benzenesulfonamides as potent inhibitors of membrane-bound phospholipase A2, with implications for treating conditions like myocardial infarction. The study identified derivatives that showed promising in vitro potency and significant reduction in myocardial infarction size in animal models (H. Oinuma et al., 1991).

Transfer Hydrogenation Catalysts

Research has also explored the use of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives in catalysis, particularly for the transfer hydrogenation of ketones. This study developed air-stable complexes that demonstrated high activity in catalyzing transfer hydrogenation under mild conditions, without the need for basic additives or halide abstractors (A. Ruff et al., 2016).

Anticancer and Anti-HCV Agents

A series of novel celecoxib derivatives, including N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-benzenesulfonamides, were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The compounds showed promising results in various biological assays, with some displaying significant anticancer and anti-HCV activities (Ş. Küçükgüzel et al., 2013).

Enzyme Inhibition

Another study focused on synthesizing sulfonamides incorporating 1,3,5-triazine structural motifs, investigating their antioxidant properties and inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These compounds displayed moderate antioxidant activity and significant inhibitory potential against enzymes associated with Alzheimer's, Parkinson's, and pigmentation disorders (Nabih Lolak et al., 2020).

Properties

IUPAC Name

N-[2-(1-methylpiperidin-4-yl)ethyl]-4-methylsulfanyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3S2/c1-22-13-8-16(9-14-22)7-10-21-28(25,26)17-5-6-19(27-2)18(15-17)20(24)23-11-3-4-12-23/h5-6,15-16,21H,3-4,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCQAKDPKNSNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CCNS(=O)(=O)C2=CC(=C(C=C2)SC)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(1-methyl-4-piperidinyl)ethyl]-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
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N-[2-(1-methyl-4-piperidinyl)ethyl]-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.